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Compound of Interest

Compound Name: ATTO 610

Cat. No.: B12058148 Get Quote

For researchers, scientists, and drug development professionals utilizing Stimulated Emission

Depletion (STED) microscopy, the choice of fluorescent dye is paramount to achieving optimal

resolution and image quality. This guide provides a detailed comparison of two popular red-

emitting fluorescent dyes, ATTO 610 and Dyomics 610, to aid in the selection process for your

specific STED imaging needs.

While direct, peer-reviewed comparative studies benchmarking the performance of ATTO 610
and Dyomics 610 in STED microscopy are not readily available in the public domain, a

comparison of their key photophysical properties provides valuable insights into their potential

performance.

Quantitative Data Summary
The following table summarizes the available photophysical properties of ATTO 610 and

Dyomics 610. These parameters are crucial indicators of a dye's brightness, signal duration,

and suitability for STED microscopy.
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Photophysical
Property

ATTO 610 Dyomics 610 Source(s)

Absorption Maximum

(λabs)
615 - 616 nm 610 nm [1][2][3][4][5]

Emission Maximum

(λem)
633 - 634 nm 630 nm [1][2][3][4][5]

Molar Extinction

Coefficient (ε)
1.5 x 10^5 cm⁻¹M⁻¹ 8.0 x 10^4 cm⁻¹M⁻¹ [1][2][3][4]

Fluorescence

Quantum Yield (Φ)
70% Not specified [1][2][3][4][5]

Fluorescence Lifetime

(τ)
3.2 ns Not specified [1][2][3][4]

Based on this data, ATTO 610 exhibits a significantly higher molar extinction coefficient,

suggesting it can absorb light more efficiently, which often translates to a brighter signal.

Furthermore, its high quantum yield of 70% indicates that a large fraction of the absorbed

photons are emitted as fluorescence, further contributing to its brightness.[1][2][3][4][5] The

fluorescence lifetime of 3.2 ns is also a relevant parameter for STED imaging, particularly for

time-gated detection schemes. While the molar absorbance for Dyomics 610 is provided, the

absence of publicly available data on its quantum yield and fluorescence lifetime makes a

direct comparison of brightness and suitability for time-gated STED challenging.

Experimental Protocols
A successful STED experiment relies on a meticulously executed experimental protocol. Below

is a detailed, generalized immunofluorescence protocol suitable for STED microscopy with red-

emitting dyes like ATTO 610 or Dyomics 610.

Immunofluorescence Staining Protocol for STED
Microscopy
Materials:
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Cells grown on #1.5 thickness glass coverslips

Phosphate-buffered saline (PBS)

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

Blocking buffer (e.g., 1-5% BSA in PBS with 0.1% Triton X-100)

Primary antibody (specific to the target of interest)

Secondary antibody conjugated to ATTO 610 or Dyomics 610

Mounting medium with an appropriate refractive index (e.g., ProLong Gold, VECTASHIELD)

Procedure:

Cell Culture and Fixation:

Culture cells to an appropriate confluency on #1.5 coverslips.

Wash the cells twice with PBS.

Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Permeabilization:

Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room

temperature. The concentration and duration may need optimization depending on the cell

type and target protein.

Wash the cells three times with PBS for 5 minutes each.

Blocking:
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Incubate the cells in blocking buffer for at least 1 hour at room temperature to minimize

non-specific antibody binding.

Primary Antibody Incubation:

Dilute the primary antibody to its optimal concentration in the blocking buffer.

Incubate the coverslips with the primary antibody solution in a humidified chamber for 1-2

hours at room temperature or overnight at 4°C.

Washing:

Wash the cells three times with PBS containing 0.1% Triton X-100 for 5-10 minutes each.

Secondary Antibody Incubation:

Dilute the secondary antibody conjugated with either ATTO 610 or Dyomics 610 in the

blocking buffer. Protect the antibody solution from light.

Incubate the coverslips with the secondary antibody solution in a humidified chamber for 1

hour at room temperature.

Final Washes:

Wash the cells three times with PBS containing 0.1% Triton X-100 for 5-10 minutes each,

followed by a final wash in PBS.

Mounting:

Carefully mount the coverslips onto a microscope slide using a mounting medium with a

refractive index close to that of immersion oil (approximately 1.518).

Seal the coverslip with nail polish to prevent drying and movement.

Allow the mounting medium to cure as per the manufacturer's instructions before imaging.

Visualizations
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To further clarify the experimental process and the underlying principles of STED microscopy,

the following diagrams are provided.

Sample Preparation

STED Imaging

Cell Culture on Coverslip

Fixation

Permeabilization

Blocking

Primary Antibody Incubation

Secondary Antibody Incubation
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Mounting

Excitation Laser

Signal Detection
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Image Reconstruction
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Click to download full resolution via product page

Fig. 1: Experimental workflow for STED microscopy immunofluorescence.
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Fig. 2: The principle of achieving super-resolution in STED microscopy.

Conclusion
Based on the available photophysical data, ATTO 610 appears to be a very bright and

photostable dye, making it a strong candidate for STED microscopy. Its high molar extinction

coefficient and quantum yield are advantageous for generating a strong fluorescence signal.

While Dyomics 610 shares a similar spectral range, the lack of comprehensive public data on

its quantum yield and fluorescence lifetime makes a direct performance comparison
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challenging. Researchers may need to perform their own in-house evaluations to determine the

optimal dye for their specific STED setup and experimental conditions. The choice between

these dyes will ultimately depend on the specific requirements of the experiment, including the

desired resolution, the photostability needed for the imaging duration, and the overall signal-to-

noise ratio achieved in the user's experimental system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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